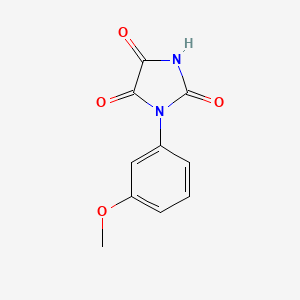

1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione

Description

Historical Context and Significance of Imidazolidine-2,4,5-trione Derivatives

The imidazolidine-2,4,5-trione ring system, also known as parabanic acid, has a rich historical background in organic and medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological applications. These compounds are recognized for their potential as antitumor, antiepileptic, lipid-lowering, and antidiabetic agents. nih.gov The versatility of the imidazolidine-2,4,5-trione scaffold allows for substitutions at the N-1 and N-3 positions, leading to a vast chemical space for the development of new therapeutic agents.

The synthesis of these derivatives is often achieved through the reaction of N-substituted ureas with oxalyl chloride or diethyl oxalate (B1200264). nih.gov This synthetic accessibility has contributed to the widespread interest in this class of compounds. The significance of imidazolidine-2,4,5-trione derivatives is underscored by their ability to act as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), acetylcholinesterase, and butyrylcholinesterase. nih.gov Some derivatives have also demonstrated herbicidal properties, highlighting the broad spectrum of their biological activities. nih.gov

Overview of Academic Research Trajectories for N-Substituted Imidazolidine-2,4,5-triones

Academic research on N-substituted imidazolidine-2,4,5-triones has followed several key trajectories, primarily focusing on their potential as enzyme inhibitors and anticonvulsant agents. The ability to modify the substituents on the nitrogen atoms of the imidazolidine (B613845) ring allows for the fine-tuning of their biological and physicochemical properties.

One major research avenue has been the development of these compounds as inhibitors of cholinesterases, which are enzymes linked to neurodegenerative diseases like Alzheimer's. mdpi.com Studies have shown that certain N-aryl substituted derivatives can exhibit significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Another significant area of investigation is their potential as anticonvulsant drugs. The structural features of the imidazolidine-2,4,5-trione scaffold are amenable to modifications that can enhance their activity against seizures.

The following table provides a summary of representative N-substituted imidazolidine-2,4,5-trione derivatives and their primary areas of research:

| Compound Class | Primary Research Focus | Key Findings |

| N-Aryl Imidazolidine-2,4,5-triones | Cholinesterase Inhibition | Potent inhibitors of AChE and BChE, with activity influenced by the nature and position of substituents on the aryl ring. mdpi.com |

| N-Alkyl Imidazolidine-2,4,5-triones | Anticonvulsant Activity | Some derivatives show protection against chemically and electrically induced seizures in animal models. |

| N-Heteroaryl Imidazolidine-2,4,5-triones | Enzyme Inhibition | Broad-spectrum enzyme inhibitory activities, including against tyrosyl-DNA phosphodiesterase 1 (TDP1). mdpi.com |

Specific Research Focus: 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione and Related Analogues

The specific compound, 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione, represents a particular area of interest within the broader class of N-aryl substituted derivatives. The presence of the 3-methoxyphenyl (B12655295) group is expected to influence the compound's electronic and steric properties, which in turn can affect its biological activity and pharmacokinetic profile.

While detailed research specifically on 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione is not extensively documented in publicly available literature, its chemical properties can be inferred from its PubChem entry. uni.lu Research on related methoxyphenyl-substituted analogues provides a basis for understanding its potential applications. For instance, studies on other methoxyphenyl-containing heterocyclic compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects.

The table below outlines the key chemical information for 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione:

| Property | Value |

| Molecular Formula | C10H8N2O4 |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)imidazolidine-2,4,5-trione |

| InChI Key | NIQKUAZKRJCIOQ-UHFFFAOYSA-N |

Data sourced from PubChem CID 16228699. uni.lu

Research on analogous structures suggests that the position of the methoxy (B1213986) group on the phenyl ring can significantly impact biological activity. For example, in a series of cholinesterase inhibitors based on the imidazolidine-2,4,5-trione scaffold, the substitution pattern on the phenyl ring was found to be a critical determinant of inhibitory potency. mdpi.com Therefore, the 3-methoxy substitution in the target compound is a key structural feature that warrants further investigation to elucidate its specific biological profile.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-7-4-2-3-6(5-7)12-9(14)8(13)11-10(12)15/h2-5H,1H3,(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQKUAZKRJCIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 1 3 Methoxyphenyl Imidazolidine 2,4,5 Trione and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For N-substituted imidazolidine-2,4,5-trione derivatives, ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

In the ¹H NMR spectrum of a compound like 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione, the aromatic protons of the methoxyphenyl group would typically appear as a complex multiplet system in the range of δ 6.8–7.5 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet at approximately δ 3.8 ppm. The N-H proton of the imidazolidine (B613845) ring is expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum is particularly informative for this class of compounds. The three distinct carbonyl carbons of the imidazolidine-2,4,5-trione ring are expected to resonate in the downfield region. For instance, in the analogue 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563), the carbonyl carbons (C-4, C-5) appear at δ 153.3 ppm, while the C-2 carbonyl is observed at δ 153.8 ppm. researchgate.net For 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione, similar shifts are expected for the trione (B1666649) carbons. The carbons of the aromatic ring would appear between δ 110–160 ppm, with the carbon attached to the oxygen of the methoxy group resonating at the most downfield position in this range. The methoxy carbon itself would be found around δ 55 ppm.

To ensure unequivocal assignment of these signals, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) for Imidazolidine-2,4,5-trione Derivatives This is an interactive data table. You can sort and filter the data.

| Compound | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1,3-Dicyclohexylimidazolidine-2,4,5-trione | C=O (C-2) | 153.8 |

| 1,3-Dicyclohexylimidazolidine-2,4,5-trione | C=O (C-4, C-5) | 153.3 |

| 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione | C=O (Trione) | ~153-154 |

| 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione | Aromatic C | ~110-160 |

| 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione | -OCH₃ | ~55 |

Infrared (IR) and High-Resolution Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) are crucial for confirming the molecular structure and elemental composition of synthesized compounds.

The IR spectrum of an imidazolidine-2,4,5-trione derivative is dominated by the strong absorption bands of the carbonyl (C=O) groups. nih.gov Due to the presence of three carbonyls in different chemical environments (one urea-type and two amide-type), a broad and intense absorption band is typically observed in the region of 1700–1800 cm⁻¹. For the parent compound, imidazolidine-2,4,5-trione (parabanic acid), these vibrations are well-documented. nist.gov For 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione, additional characteristic bands would include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methoxy group around 2850-2950 cm⁻¹, and aromatic C=C bending vibrations in the 1450–1600 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which allows for the determination of its elemental formula. mdpi.com For 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione (C₁₀H₈N₂O₄), the predicted monoisotopic mass is 220.0484 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 221.0557, confirming the compound's elemental composition with high accuracy. uni.lu

Table 2: Key Spectroscopic Data for 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione This is an interactive data table. You can sort and filter the data.

| Technique | Feature | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=O Stretching | 1700-1800 cm⁻¹ (broad, intense) |

| Aromatic C-H Stretching | >3000 cm⁻¹ | |

| Aromatic C=C Bending | 1450-1600 cm⁻¹ | |

| HRMS | Molecular Formula | C₁₀H₈N₂O₄ |

| Monoisotopic Mass | 220.0484 Da | |

| [M+H]⁺ Adduct | 221.0557 m/z |

Single-Crystal X-ray Diffraction Analysis of Imidazolidine-2,4,5-trione Derivatives

X-ray analysis of N-aryl imidazolidine derivatives reveals key conformational features. In the analogue 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, the five-membered imidazolidine ring is essentially planar. nih.gov A similar planarity is expected for the trione ring system due to the sp² hybridization of the carbonyl carbons.

A critical conformational parameter is the dihedral angle between the plane of the imidazolidine ring and the attached aryl substituent. For 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, this angle is very small, at 6.0(4)°, indicating a nearly coplanar arrangement of the two ring systems. nih.gov This coplanarity suggests a degree of electronic conjugation between the aromatic ring and the nitrogen atom of the heterocyclic core. The bond lengths within the imidazolidine ring are consistent with their expected values, showing partial double bond character for the N-C(O) bonds. Tautomerism is not typically observed in the solid state for these N-substituted triones, with the keto form being overwhelmingly favored.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For N-aryl imidazolidine derivatives, hydrogen bonding and π–π stacking are the dominant forces. nih.gov

In the crystal structure of 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds between the N-H donor of one molecule and a carbonyl oxygen acceptor of a neighboring molecule. nih.gov These dimeric units are further connected into a three-dimensional network by C—H⋯O interactions and, significantly, by π–π stacking interactions. These stacking interactions occur between the imidazolidine and benzene (B151609) rings of adjacent molecules, with centroid-centroid distances measured at 3.705(3) Å and 3.622(3) Å. nih.gov It is highly probable that 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione would exhibit similar packing motifs, driven by N—H⋯O hydrogen bonds involving the trione carbonyls and various C—H⋯O and potential π–π interactions.

Table 3: Crystallographic Data for the Analogue 1-(4-Methoxyphenyl)imidazolidine-2,4-dione This is an interactive data table. You can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 4.9993 (10) | nih.gov |

| b (Å) | 6.1566 (12) | nih.gov |

| c (Å) | 30.052 (6) | nih.gov |

| β (°) | 93.91 (3) | nih.gov |

| Dihedral Angle (imidazolidine/benzene) | 6.0 (4)° | nih.gov |

| Dominant Intermolecular Interaction | N—H⋯O Hydrogen Bonding | nih.gov |

| Secondary Interaction | π–π Stacking | nih.gov |

Stereochemical Investigations of Chiral Imidazolidine-2,4,5-trione Derivatives

While 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione is an achiral molecule, the imidazolidine-2,4,5-trione scaffold can be readily incorporated into chiral structures by introducing stereocenters in its substituents. The study of these chiral derivatives is important for applications in asymmetric catalysis and medicinal chemistry, where stereochemistry often dictates biological activity. beilstein-journals.orgnih.gov

The synthesis and characterization of chiral imidazolidine-2,4,5-triones have been reported. For example, in the case of 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione, a chiral center is present in the substituent at the N-3 position. nih.govmdpi.com Single-crystal X-ray diffraction of this compound revealed that it crystallizes in a centrosymmetric space group (P-1) with two independent molecules in the asymmetric unit, corresponding to the two different enantiomers. nih.gov This demonstrates that the synthesis resulted in a racemic mixture, and the crystal packing accommodates both stereoisomers. Such stereochemical investigations are vital for understanding the properties of chiral analogues and for developing enantioselective syntheses or separation methods when a single enantiomer is desired. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of the Imidazolidine 2,4,5 Trione Scaffold

Nucleophilic and Electrophilic Reactivity of Carbonyl Centers on the Imidazolidine-2,4,5-trione Ring

The chemical nature of the imidazolidine-2,4,5-trione ring is defined by its three carbonyl groups. The carbon atoms of these groups are sp² hybridized and, due to the high electronegativity of oxygen, are highly electrophilic. This makes them susceptible to attack by a wide range of nucleophiles.

Nucleophilic Reactivity: The most common reaction involving this scaffold is nucleophilic addition to a carbonyl carbon, which proceeds through a tetrahedral intermediate. The typical synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones, for instance, involves the cyclization of a 1,3-disubstituted urea (B33335) with oxalyl chloride. mdpi.comresearchgate.netnih.gov This reaction is an example of nucleophilic acyl substitution where the nitrogen atoms of the urea act as nucleophiles attacking the electrophilic carbonyl carbons of oxalyl chloride.

The reactivity of the carbonyl centers can be modulated by the substituents at the N1 and N3 positions. Furthermore, studies have shown a difference in reactivity between the C2 carbonyl and the C4/C5 carbonyls. Strong organometallic nucleophiles like organolithium reagents can react with 1,3-diphenylparabanic acid to form α-diketones. This process involves a sequential attack, first at a C4/C5 carbonyl, followed by ring opening and a second attack. acs.org In contrast, less reactive Grignard reagents selectively attack only one of the C4/C5 carbonyls to yield 5-hydroxyimidazolidine-2,4-diones, leaving the C2 carbonyl and the ring intact. acs.org This differential reactivity allows for the selective functionalization of the scaffold.

| Reagent Type | Equivalents Used | Site of Attack | Primary Product | Reference |

|---|---|---|---|---|

| Organolithium (e.g., PhLi) | >2 | C4/C5 (sequential) | Symmetrical α-Diketone (after ring opening) | acs.org |

| Grignard Reagent (e.g., PhMgBr) | 1 | C4 or C5 | 5-Hydroxy-5-phenyl-1,3-diphenylimidazolidine-2,4-dione | acs.org |

Electrophilic Reactivity: The lone pairs of electrons on the carbonyl oxygen atoms give them nucleophilic (and basic) character. In the presence of acid, a carbonyl oxygen can be protonated, which further enhances the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to attack by weak nucleophiles. While reactions with other electrophiles at the oxygen centers are not widely documented for this specific scaffold, this fundamental principle of carbonyl chemistry applies.

Ring-Opening Reactions and Mechanism Elucidation of Imidazolidine-2,4,5-triones

The imidazolidine-2,4,5-trione ring is susceptible to cleavage under certain conditions, most notably through hydrolysis. The stability of the ring is highly dependent on the pH of the medium.

Studies on parabanic acid have shown that the compound is stable in acidic conditions (pH < 5.0) but undergoes hydrolysis at neutral or alkaline pH. nih.govresearchgate.net The rate of this hydrolysis reaction increases with increasing pH. nih.gov The process involves the cleavage of the amide bonds within the ring, leading to the formation of oxaluric acid (oxo-ureido-acetic acid). nih.govnih.gov

The mechanism for this transformation is believed to proceed via a nucleophilic addition-elimination pathway.

Nucleophilic Attack: A nucleophile, typically a water molecule or a hydroxide (B78521) ion, attacks one of the electrophilic carbonyl carbons (C4 or C5). This leads to the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate is unstable and collapses. This results in the cleavage of a carbon-nitrogen (amide) bond within the ring, leading to the ring-opened product.

Proton Transfer: Subsequent proton transfer steps neutralize the resulting species to form the final stable product, oxaluric acid.

This reactivity suggests that imidazolidine-2,4,5-trione derivatives could potentially act as prodrugs, remaining stable in the acidic environment of the stomach but releasing a different active compound upon entering the more neutral pH of the intestines. nih.gov

Cycloaddition Reactions Involving Imidazolidine-2,4,5-trione Derivatives

The imidazolidine-2,4,5-trione scaffold can be modified to participate in cycloaddition reactions, providing a powerful route for the synthesis of complex spiro-heterocyclic compounds. These reactions typically involve derivatives where one of the ring carbonyls is replaced by an exocyclic double bond, which then acts as the dipolarophile.

Derivatives such as 2-thioxoimidazolidine-4,5-diones (where C2=O is replaced by C2=S) and 5-aryliminoimidazolidine-2,4-diones (where C5=O is replaced by C5=N-Ar) are excellent dipolarophiles for 1,3-dipolar cycloadditions. nih.govpreprints.orgnih.govmdpi.com These reactions with 1,3-dipoles, such as nitrile imines, proceed regioselectively to afford novel spiro-compounds where a new five-membered ring is fused at the site of the exocyclic double bond. nih.govnih.gov

For example, the reaction of a 2-thioxoimidazolidine-4,5-dione with a nitrile imine (generated in situ) leads to the formation of a spiro-compound containing an imidazolidine (B613845) and a 1,2,4-thiadiazoline fragment. nih.gov Similarly, 5-aryliminoimidazolidine-2,4-diones react with nitrile imines to yield spiro-compounds with fused 1,2,4-triazoline rings. nih.govnih.govmdpi.com These cycloaddition reactions are a convenient and efficient method for creating structurally complex and sterically constrained molecules with potential biological activity. nih.gov

While catalysis is a cornerstone of modern organic synthesis for enhancing the efficiency and selectivity of cycloaddition reactions, the documented 1,3-dipolar cycloadditions involving 2-thioxo- and 5-imino-imidazolidine-2,4-dione derivatives with nitrile imines are typically performed under thermal conditions without specific catalysts. nih.govpreprints.orgnih.govmdpi.com The inherent reactivity of the exocyclic C=S and C=N double bonds in these derivatives is generally sufficient to act as effective dipolarophiles.

However, in the broader context of imidazolidine chemistry, various catalysts are employed to facilitate other types of cycloadditions for the synthesis of different imidazolidine-containing structures. For instance, rhodium and copper catalysts are used in formal [n+1] or [n+3] cycloadditions of diazo compounds with simpler imidazolidines to construct larger N-heterocycles. While not directly applied to the imidazolidine-2,4,5-trione scaffold itself in the context of spiro-compound synthesis via 1,3-dipolar cycloaddition, these examples highlight the general utility of transition metal catalysis in the synthesis and transformation of related heterocyclic systems.

Oxidative and Reductive Transformations of the Imidazolidine-2,4,5-trione Nucleus

The imidazolidine-2,4,5-trione nucleus exhibits notable stability towards certain oxidative and reductive conditions.

Oxidative Transformations: The ring system is remarkably stable to oxidation. In fact, parabanic acid itself is the specific oxidation product of uric acid when exposed to singlet oxygen. nih.govresearchgate.netnih.gov This indicates its stability in highly oxidative environments. Further evidence of its robustness comes from a synthesis where 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) was isolated as a by-product from an oxidative cleavage reaction of a more complex molecule using iodine in DMSO. nih.gov This demonstrates that the trione (B1666649) ring can remain intact even when other parts of a molecule are undergoing oxidation.

Reductive Transformations: The reduction of the carbonyl groups on the imidazolidine-2,4,5-trione ring is less commonly documented than its other reactions. Standard chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce the amide-like carbonyls present in the ring. masterorganicchemistry.comlibretexts.org While stronger agents like lithium aluminum hydride (LiAlH₄) can reduce amides, their specific application to this scaffold is not well-reported in the available literature.

However, the electrochemical reduction of parabanic acid has been studied. This process involves a two-electron, two-proton transfer to yield the corresponding 5-hydroxyhydantoin (B43812) (5-hydroxyimidazolidine-2,4-dione). This selective reduction of one of the C4/C5 carbonyls to a hydroxyl group, while leaving the rest of the ring intact, represents a known reductive pathway for this scaffold.

| Transformation Type | Reaction / Reagent | Resulting Product | Reference |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent | 5-Hydroxyimidazolidine-2,4-dione derivative | acs.org |

| Ring Opening | Hydrolysis (neutral/alkaline pH) | Oxaluric acid | nih.govnih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile imine (with 2-thioxo derivative) | Spiro-thiadiazoline-imidazolidine | nih.govpreprints.org |

| Oxidation | Stable product from oxidative side-chain cleavage | Imidazolidine-2,4,5-trione ring remains intact | nih.gov |

| Electrochemical Reduction | 2e⁻, 2H⁺ | 5-Hydroxyimidazolidine-2,4-dione |

Computational and Theoretical Studies on 1 3 Methoxyphenyl Imidazolidine 2,4,5 Trione and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of imidazolidine-2,4,5-trione derivatives. By calculating various molecular properties, researchers can gain a deeper understanding of the stability, reactivity, and potential interaction mechanisms of these compounds.

DFT calculations, often employing methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry of these compounds and to compute a range of electronic descriptors. biointerfaceresearch.commdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, and electrophilicity index. mdpi.com

The HOMO and LUMO energies are particularly important as they provide insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. biointerfaceresearch.com These calculations can also elucidate the distribution of electron density and the molecular electrostatic potential (MESP), highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. biointerfaceresearch.com For instance, in related heterocyclic systems, the N-H region has been identified as a potential site for interactions with biological targets. biointerfaceresearch.com

Furthermore, DFT calculations are instrumental in studying tautomerism in imidazolidine (B613845) derivatives. By comparing the energies of different tautomeric forms, the most stable tautomer can be identified, which is crucial for understanding the compound's behavior in different environments. edu.krd Theoretical vibrational analysis using DFT can also be performed to predict infrared spectra, which can then be compared with experimental data to confirm the molecular structure. mdpi.com

Table 1: Key Quantum Chemical Descriptors Calculated using DFT

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Ionization Potential | Energy required to remove an electron |

| Electron Affinity | Energy released upon gaining an electron |

| Global Hardness | Measures resistance to change in electron distribution |

| Electrophilicity Index | Measures the electrophilic character of a molecule |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione and its derivatives, particularly in the context of their interactions with biological macromolecules. These simulations can reveal the conformational flexibility of the ligands and the stability of protein-ligand complexes over time. nih.govnih.gov

MD simulations are employed to study how these compounds bind to target proteins, providing detailed information about the binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov By simulating the system over a period of time, typically nanoseconds, researchers can observe the dynamic changes in the protein and ligand, ensuring that the initial docked pose is stable. nih.govnajah.edu This is crucial for validating the results of molecular docking studies. nih.gov

The stability of the protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding mode is likely to be representative of the real system. najah.edu Furthermore, MD simulations can be used to calculate binding free energies, which provide a more quantitative measure of the affinity of a ligand for its target protein. mdpi.com These calculations help in identifying the most promising derivatives for further development. najah.edu

For example, MD simulations have been used to study the interaction of imidazolidine-2,4-dione derivatives with protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. nih.gov These simulations revealed that the binding of the inhibitors stabilized the catalytic region of the protein. nih.gov Similarly, simulations have confirmed the stable binding of imidazolidinone derivatives to the COX-2 enzyme. najah.edu

Quantum Chemical Descriptors in Structure-Activity Relationship Modeling

Quantum chemical descriptors, derived from computational methods like DFT, play a vital role in Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov

By correlating quantum chemical descriptors with the observed biological activity of a set of 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

The descriptors used in QSAR models can be classified into several categories, including electronic, steric, and thermodynamic properties. nih.gov Quantum chemical descriptors provide a more detailed and accurate representation of the electronic properties of molecules compared to empirical parameters. These can include atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

The success of a QSAR model depends on the appropriate selection of descriptors that are relevant to the biological mechanism of action. For instance, if the interaction with the target protein is primarily driven by electrostatic interactions, descriptors related to the charge distribution in the molecule will be important. nih.gov

In Silico Approaches for Reaction Pathway Prediction and Mechanism Refinement

Computational methods are also valuable for predicting reaction pathways and refining the mechanisms of chemical reactions involved in the synthesis of 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione and its derivatives. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed reaction mechanism can be assessed. mdpi.com

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This information can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis. mdpi.com

For instance, the synthesis of imidazolidine-2,4,5-triones can proceed through various routes, such as the condensation of ureas with diethyl oxalate (B1200264) or the reaction of oxalyl chloride with 1,3-dialkylureas. nih.govresearchgate.net Computational studies can help to elucidate the detailed mechanisms of these reactions, including the identification of key intermediates and transition states. mdpi.com This understanding can guide the development of more efficient and environmentally friendly synthetic methods.

In silico approaches can also be used to predict the possible side products of a reaction, which is important for purification and characterization of the desired compound. By understanding the potential reaction pathways, chemists can devise strategies to minimize the formation of unwanted byproducts.

Investigation of Biological Activities and Structure Activity Relationships for Imidazolidine 2,4,5 Trione Derivatives

Enzyme Inhibition Profiling (in vitro studies)

Cholinesterase Enzymes (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives of imidazolidine-2,4,5-trione have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the cholinergic hypothesis of Alzheimer's disease. nih.govnih.gov A series of 1,3-substituted imidazolidine-2,4,5-triones has demonstrated notable inhibitory activity against these enzymes. nih.gov

The inhibitory effects of these compounds on AChE were found to be significantly greater than that of the standard drug, rivastigmine. nih.govnih.gov For instance, the compound designated as 3e, which has a 4-chloro substituent, exhibited the highest level of AChE inhibition with an IC50 value of 13.8 μmol/L. nih.gov Other derivatives, such as 3g (with a 2,6-diisopropylphenyl group), 3h (with 3-chloro-4-methylphenyl), and 3d (with 4-isopropylphenyl), also showed substantial AChE inhibition with IC50 values of 15.1 μmol/L, 15.5 μmol/L, and 16.6 μmol/L, respectively. nih.gov

In the case of BChE, many of the synthesized compounds displayed inhibitory activity that surpassed that of rivastigmine. nih.gov Notably, the derivative 3d, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione, was the most effective BChE inhibitor, with an IC50 of 1.66 μmol/L, which is also significantly more potent than the standard galanthamine. nih.govnih.gov

| Compound | Substituent at Position 1 | AChE IC50 (μmol/L) | BChE IC50 (μmol/L) |

|---|---|---|---|

| 3d | 4-isopropylphenyl | 16.6 | 1.66 |

| 3e | 4-chlorophenyl | 13.8 | - |

| 3g | 2,6-diisopropylphenyl | 15.1 | - |

| 3h | 3-chloro-4-methylphenyl | 15.5 | - |

Soluble Epoxide Hydrolase (sEH) Inhibition

Imidazolidine-2,4,5-triones have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. nih.govnih.gov A series of these compounds showed a broad range of inhibitory potencies, with IC50 values from 8.4 μM down to 0.4 nM. nih.govnih.gov

Generally, converting a urea-based sEH inhibitor into an imidazolidine-2,4,5-trione results in a decrease in inhibitory activity. nih.gov For most of the synthesized compounds, there was a loss of potency between 2.3 and 6,000-fold compared to their urea (B33335) precursors. nih.gov For example, the derivative designated as 1k was the least active, with an IC50 of 8.4 μM, a 700-fold decrease in activity from its corresponding urea. nih.gov However, a key advantage of the trione (B1666649) derivatives is their enhanced water solubility. nih.govnih.gov For instance, compound 1b was found to be 40 times more soluble than its urea counterpart. escholarship.org In an exception to the general trend, compound 1c demonstrated inhibitory potency equal to its urea precursor. nih.gov

| Compound | IC50 | Fold Change in Potency vs. Urea Precursor |

|---|---|---|

| 1c | Equal to urea precursor | 1 |

| 1k | 8.4 μM | -700 |

| General Range | 0.4 nM - 8.4 μM | -2.3 to -6000 |

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Derivatives of imidazolidine-2,4,5-trione have also been assessed for their ability to inhibit Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme considered a target for anticancer drug development. nih.gov A study involving a series of these derivatives based on dehydroabietylamine (B24195) showed effective TDP1 inhibition, with IC50 values in the micromolar range, specifically from 0.63 to 4.95 µM. nih.gov

These findings suggest that the imidazolidine-2,4,5-trione scaffold can be a valuable component in the design of new TDP1 inhibitors. nih.gov

Aldose Reductase Inhibition by Spiro-Imidazolidine-2,4,5-trione Derivatives

Research into aldose reductase inhibition has explored spiro-imidazolidine derivatives. A series of 3-arylsulfonylspiroimidazolidine-2,4-diones and their rearranged 1-arylsulfonylspiroimidazolidine-2,4-dione counterparts were synthesized and evaluated. nih.gov One of the tested compounds, designated 2b, was identified as the most potent in-vitro selective inhibitor of ALR2, with an IC50 value of 0.89 μm. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Imidazolidine-2,4-dione Derivatives

Novel derivatives of imidazolidine-2,4-dione have been designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes. nih.gov These compounds displayed a wide range of potent inhibitory activities, with IC50 values spanning from 0.57 to 172 μM. nih.gov

Structure-Activity Relationship (SAR) Analysis in Enzyme Inhibition

The relationship between the chemical structure of imidazolidine-2,4,5-trione derivatives and their enzyme inhibitory activity has been a key area of investigation.

For cholinesterase inhibition , the nature of the substituent on the phenyl ring at the 1-position of the imidazolidine (B613845) core plays a significant role. For instance, the presence of a 4-isopropylphenyl group in compound 3d led to the highest BChE inhibitory activity (IC50 = 1.66 μmol/L), while a 4-chlorophenyl group in compound 3e resulted in the most potent AChE inhibition (IC50 = 13.8 μmol/L). nih.gov

In the context of sEH inhibition , the conversion of a urea moiety into an imidazolidine-2,4,5-trione generally leads to a decrease in potency, although there are exceptions. nih.gov This modification, however, consistently improves the water solubility of the compounds. nih.gov Molecular docking studies suggest that the trione group can form new bonds within the active site of sEH, which helps to explain the observed potencies. nih.govnih.gov

Regarding aldose reductase inhibition by spiro-imidazolidine-2,4-dione derivatives, the substitution pattern on the aryl group of the arylsulfonyl moiety is crucial. nih.gov It was observed that the presence of a halogen, particularly at the para position of the aryl group, had a significant positive impact on the ALR2 inhibition potency. nih.gov

For PTP1B inhibition by imidazolidine-2,4-dione derivatives, 3D-QSAR studies have been conducted to understand the structure-activity relationship. nih.gov These models have provided insights into the structural features that are important for the biological activity of these molecules and can be used to guide the design of new, more effective inhibitors. nih.gov

Influence of N-Substitution on Inhibitory Potency and Selectivity

Substitutions at the N-1 and N-3 positions of the imidazolidine-2,4,5-trione ring are critical determinants of inhibitory potency and selectivity. Studies on various enzymes have demonstrated that the introduction of aryl groups at these positions can lead to significant changes in biological activity. For instance, in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the nature of the N-aryl substituent plays a pivotal role.

Derivatives with different substituents on the phenyl ring at the N-1 position exhibit a range of inhibitory activities. While specific data for the 3-methoxyphenyl (B12655295) group is part of a broader class, studies on analogous compounds show that both electron-donating and electron-withdrawing groups, as well as the lipophilicity of the substituent, affect enzyme inhibition. For example, a series of 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones showed that substituents on the N-1 phenyl ring influenced IC50 values against AChE and BChE. The presence of an isopropyl group at the para position of the phenyl ring, as in 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione, resulted in the highest inhibitory activity against BChE (IC50 = 1.66 μmol/L). mdpi.comnih.gov

Similarly, in the inhibition of soluble epoxide hydrolase (sEH), altering the N-substituents is a key strategy. While the conversion of urea-based inhibitors to imidazolidine-2,4,5-triones often results in a decrease in potency, the specific substitutions are crucial. nih.gov This highlights that the electronic and steric properties of the N-substituents are fundamental to the interaction with the target enzyme's active site, thereby governing both the potency and selectivity of the inhibition.

| Compound | N-1 Phenyl Substituent | AChE IC50 (μmol/L) | BChE IC50 (μmol/L) |

|---|---|---|---|

| 3a | H | 15.42 | 3.50 |

| 3b | 4-F | 13.71 | 3.78 |

| 3c | 4-Cl | 10.55 | 2.89 |

| 3d | 4-isopropyl | 6.24 | 1.66 |

| 3e | 4-OCH3 | 21.35 | 4.52 |

| 3f | 3-Cl | 9.74 | 2.92 |

Role of Aromatic and Heterocyclic Moieties in Binding Affinity

The binding affinity of imidazolidine-2,4,5-trione derivatives is strongly influenced by the aromatic and heterocyclic moieties attached to the core ring. These groups are often responsible for key interactions within the binding pockets of target enzymes, such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

In the case of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors, derivatives incorporating a dehydroabietylamine (DHAAm) moiety have demonstrated effective inhibition in the micromolar range (IC50 values of 0.63–4.95 µM). nih.gov The bulky, lipophilic diterpene structure of DHAAm likely contributes significantly to hydrophobic interactions within the TDP1 active site, anchoring the inhibitor and facilitating the inhibitory action of the imidazolidine-trione headgroup.

For cholinesterase inhibitors, the presence of a benzothiazole (B30560) moiety at the N-3 position is a recurring structural feature in potent derivatives. mdpi.comnih.gov This heterocyclic system can engage in various non-covalent interactions with amino acid residues in the active site gorge of AChE and BChE. The combination of an N-1 substituted phenyl ring and an N-3 heterocyclic system allows for a multipoint binding mode that can enhance affinity and potency. The specific substitution pattern on these aromatic and heterocyclic rings fine-tunes the electronic and steric profile of the molecule, thereby modulating its binding affinity.

Correlation of Lipophilicity with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P or log Kow), is a critical physicochemical parameter that can correlate with the biological activity of imidazolidine-2,4,5-trione derivatives. This property influences the ability of a compound to cross biological membranes to reach its target, as well as its interaction with hydrophobic pockets in enzymes. mdpi.com

In a study of imidazolidine-2,4,5-trione derivatives as cholinesterase inhibitors, experimental log Kow values were determined using the shake-flask method. mdpi.com The research explored the relationship between these lipophilicity values, the chemical structure, and the observed biological activities. The results indicated that lipophilicity is a significant factor, with the most potent compounds often possessing an optimal balance of hydrophilic and lipophilic character. However, the relationship is not always linear; a simple increase in lipophilicity does not guarantee an increase in potency, suggesting that other factors like specific steric and electronic interactions are also crucial. mdpi.com

Conversely, in the development of inhibitors for soluble epoxide hydrolase (sEH), a primary goal for modifying urea-based inhibitors into imidazolidine-2,4,5-triones was to enhance water solubility (i.e., reduce lipophilicity) to improve formulation properties. nih.govnih.gov While this modification often led to a decrease in inhibitory potency, it achieved the desired increase in solubility. nih.gov This demonstrates a common challenge in drug design: the need to balance potency, which can be driven by lipophilic interactions, with physicochemical properties like solubility that are essential for bioavailability.

| Compound | N-1 Phenyl Substituent | log Kow | BChE IC50 (μmol/L) |

|---|---|---|---|

| 3a | H | 3.99 | 3.50 |

| 3b | 4-F | 4.08 | 3.78 |

| 3c | 4-Cl | 4.53 | 2.89 |

| 3d | 4-isopropyl | 5.15 | 1.66 |

| 3e | 4-OCH3 | 3.95 | 4.52 |

| 3f | 3-Cl | 4.55 | 2.92 |

Mechanistic Studies of Biological Interactions (in vitro)

Understanding the molecular mechanisms through which imidazolidine-2,4,5-triones exert their biological effects is crucial for rational drug design. In vitro studies, including computational docking and biochemical assays, have provided insights into their binding modes and mechanisms of action.

Enzyme-Ligand Docking and Binding Mode Analysis

Molecular docking studies have been employed to predict and analyze the binding orientation of imidazolidine-2,4,5-trione derivatives within the active sites of their target enzymes. These computational models help to rationalize observed structure-activity relationships and identify key molecular interactions.

Elucidation of Molecular Mechanisms of Action

The primary mechanism of action for many biologically active imidazolidine-2,4,5-trione derivatives is the inhibition of specific enzymes.

Cholinesterase Inhibition : Derivatives targeting AChE and BChE act by blocking the active site of these enzymes. This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. mdpi.com This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease. mdpi.com

Soluble Epoxide Hydrolase (sEH) Inhibition : By inhibiting sEH, these compounds prevent the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). nih.gov This mechanism suggests potential therapeutic applications in cardiovascular and inflammatory diseases. nih.govnih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition : TDP1 is a DNA repair enzyme. Its inhibition by imidazolidine-2,4,5-trione derivatives represents a potential strategy for cancer therapy. nih.govmdpi.com By blocking DNA repair pathways, these inhibitors can sensitize cancer cells to the effects of conventional chemotherapeutic agents that cause DNA damage. nih.gov

Investigation of Other Biological Activities (in vitro, mechanistic focus)

Beyond the well-studied areas of cholinesterase and sEH inhibition, the imidazolidine-2,4,5-trione scaffold has been explored for other therapeutic applications, with research focusing on the underlying in vitro mechanisms.

N-substituted derivatives of imidazolidine-2,4,5-trione (also known as parabanic acid) have been investigated as potential agents for treating a range of conditions. Research has pointed to their utility as inhibitors of enzymes relevant to the development of antitumor, antiepileptic, lipid-lowering, and antidiabetic therapies. mdpi.com For example, certain 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids have been identified as highly selective aldose reductase inhibitors, an enzyme implicated in diabetic complications. mdpi.com

Furthermore, a series of imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane (B196018) substituents were found to inhibit the DNA repair enzyme TDP1 in submicromolar concentrations. mdpi.com The bioisosteric replacement of a ureide group with the parabanic acid fragment in these molecules was also noted to improve solubility, facilitating biological studies. mdpi.com This line of research underscores the potential of this chemical class in oncology, particularly in developing agents that can modulate DNA repair processes. nih.govmdpi.com

Antimicrobial Spectrum and Underlying Mechanisms

Imidazolidine-2,4,5-trione derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a variety of bacterial and fungal pathogens. Research has focused on synthesizing and evaluating new derivatives to combat the challenge of antibiotic resistance.

A series of 5-imino-4-thioxo-2-imidazolidinone derivatives, which are structurally related to imidazolidine-2,4,5-triones, have been synthesized and evaluated for their antibacterial and antifungal activities. Many of these compounds displayed significant antimicrobial effects. For instance, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one demonstrated notable activity. Further chemical transformations of these synthons led to the creation of imidazoquinoxaline derivatives, with 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one showing the most potent antimicrobial activity among the tested compounds.

The antimicrobial efficacy of these derivatives is often attributed to their specific structural features. The presence of different substituents on the imidazolidine ring plays a crucial role in determining their spectrum of activity. For example, in a study of 5-arylidene-thiazolidine-2,4-dione derivatives, which share a similar heterocyclic core, all tested compounds showed antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL.

The mechanism of action for these compounds is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity and electronic properties of the substituents on the aromatic rings attached to the core structure are key factors influencing their ability to penetrate microbial cell walls and interact with their molecular targets. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl group, as well as the type of substituent at the N1 position of the imidazole (B134444) ring, significantly impact the biofilm inhibitory activity against bacteria like Salmonella typhimurium and Pseudomonas aeruginosa.

| Compound Derivative | Tested Microorganism | Activity/Potency |

|---|---|---|

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Various bacteria and fungi | Significant antimicrobial activity |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Various bacteria and fungi | Highest antimicrobial activity in its series |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | MIC values ranging from 2 to 16 µg/mL |

Antiviral Properties and Potential Cellular Targets

The imidazolidinone and imidazolidine-2,4-dione scaffolds are recognized as important pharmacophores in the development of antiviral agents. Derivatives of these compounds have demonstrated potent activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus.

The antiviral mechanisms of these derivatives are diverse and target specific viral proteins and host cell factors essential for viral replication. For instance, certain imidazolidinone derivatives function as HIV aspartic protease inhibitors and CCR5 co-receptor antagonists, playing a crucial role in blocking viral entry into host cells. Significant research efforts have been dedicated to designing analogs that are effective against drug-resistant HIV strains.

In the context of HCV and dengue virus, imidazolidinones have been shown to inhibit viral proteases, such as the NS3 serine protease of HCV and the NS2B-NS3 protease of the dengue virus. Pyridyl-imidazolidinones have exhibited specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and the uncoating of viral RNA.

The structure-activity relationship for these antiviral agents is highly dependent on the specific viral target. Rational drug design and computer-aided drug design strategies have been instrumental in developing new imidazolidinone analogs with improved potency and reduced side effects.

| Compound Class | Target Virus | Mechanism of Action/Cellular Target |

|---|---|---|

| Imidazolidinone derivatives | HIV | Inhibition of aspartic protease; CCR5 co-receptor antagonism |

| Imidazolidinones | HCV | Inhibition of NS3 serine protease |

| Imidazolidinones | Dengue Virus | Inhibition of NS2B-NS3 protease |

| Pyridyl-imidazolidinones | Enterovirus 71 (EV71) | Targeting of VP1 capsid protein, inhibiting viral adsorption and/or RNA uncoating |

Anticancer Cytotoxicity Mechanisms at the Cellular Level

Imidazolidine-2,4,5-trione derivatives have shown considerable promise as anticancer agents, with numerous studies investigating their cytotoxic effects on various cancer cell lines. These compounds can induce cell death through multiple cellular mechanisms.

One of the key mechanisms is the induction of apoptosis. For example, certain 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives have demonstrated significant antiproliferative activity against liver (HepG-2) and colon (HCT-116) cancer cell lines. One such compound was found to arrest liver cancer cells in the G0/G1 phase of the cell cycle and trigger apoptosis. Another derivative caused S-phase arrest and induced apoptosis in colon cancer cells.

Furthermore, some imidazolidine-2,4,5-trione derivatives act as inhibitors of crucial enzymes involved in DNA repair, such as tyrosyl-DNA phosphodiesterase 1 (TDP1). By inhibiting these enzymes, the compounds can enhance the efficacy of traditional anticancer drugs that cause DNA damage. Derivatives based on dehydroabietylamine have demonstrated effective TDP1 inhibition in the micromolar range.

The structure-activity relationship in the context of anticancer activity is influenced by the substituents on the imidazolidine ring. For instance, the introduction of different aryl groups can modulate the cytotoxicity and the specific cellular pathways affected. The substitution pattern on the phenyl ring of 4(5)-aryl-2-amino-1H-imidazoles, a related class of compounds, was found to have a major effect on their biological activity.

| Compound Derivative | Cancer Cell Line | Mechanism of Action | IC50/Activity |

|---|---|---|---|

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative (Compound 7) | HepG-2 (Liver Cancer) | Cell cycle arrest at G0/G1 phase, induction of apoptosis | Good antiproliferation activity |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative (Compound 9) | HCT-116 (Colon Cancer) | Cell cycle arrest at S phase, induction of apoptosis | Good antiproliferation activity |

| Dehydroabietylamine-based imidazolidine-2,4,5-triones | - | Inhibition of Tyrosyl-DNA phosphodiesterase 1 (TDP1) | IC50 values in the range of 0.63–4.95 µM |

Analgesic Activity of Imidazolidine-2,4,5-trione Derivatives

Derivatives of the imidazolidine core have also been investigated for their potential as analgesic agents. The structural similarities of some of these compounds to known antiepileptic drugs with analgesic properties, such as phenytoin, have prompted research into their antinociceptive effects.

In a study focusing on amide derivatives of imidazolidine-2,4-dione, several compounds exhibited statistically significant antinociceptive properties in a mouse model of acute pain (hot plate test). Notably, 1-methyl-3-[1-(morpholin-4-yl)-1-oxobutan-2-yl]imidazolidine-2,4-dione showed the most significant and long-lasting analgesic activity without negatively impacting motor functions. The mechanism of this antinociceptive effect was found not to involve serotonergic or adrenergic neurotransmission.

Another study investigated the antinociceptive effects of 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) in mice. This compound demonstrated efficacy in the acetic acid-induced writhing test by increasing the latency of the first writhe and reducing the number of writhes. It also reduced paw licking time in the second phase of the formalin test, suggesting that its analgesic effects may be mediated by anti-inflammatory mechanisms.

The synthesis of imidazolidine-2,4,5-trione derivatives containing adamantane and monoterpene fragments has also been explored for their analgesic activity, indicating a broad scope for structural modifications to enhance this property.

| Compound Derivative | Animal Model/Test | Observed Analgesic Effect |

|---|---|---|

| 1-methyl-3-[1-(morpholin-4-yl)-1-oxobutan-2-yl]imidazolidine-2,4-dione | Mouse hot plate test | Significant and long-lasting antinociceptive activity |

| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Mouse acetic acid-induced writhing test | Increased latency and reduced number of writhes |

| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Mouse formalin test (second phase) | Reduced paw licking time |

Advanced Applications and Future Directions in Imidazolidine 2,4,5 Trione Research

Imidazolidine-2,4,5-trione as a Versatile Pharmacophore in Medicinal Chemistry and Drug Discovery Lead Optimization

The imidazolidine-2,4,5-trione ring is a key pharmacophore—a molecular framework responsible for a drug's biological activity—that has been successfully incorporated into inhibitors for a range of enzymes. mdpi.commdpi.comresearchgate.net Its derivatives have shown promise in the development of antitumor, antiepileptic, lipid-lowering, and antidiabetic therapies. mdpi.com The structural rigidity and hydrogen bonding capabilities of the trione (B1666649) system allow for specific and potent interactions with biological targets.

In drug discovery, the process of lead optimization aims to refine the biological and pharmacological properties of a promising lead compound to produce a viable drug candidate. nih.govacs.org The imidazolidine-2,4,5-trione scaffold is particularly amenable to this process. For instance, it has been used as a bioisosteric replacement for the ureide group in certain compounds to enhance properties like solubility, which is a critical factor for drug formulation and bioavailability. mdpi.comresearchgate.net Researchers have synthesized series of these derivatives to act as potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and cholinesterases. mdpi.comresearchgate.netnih.gov In some cases, modifying a urea-based inhibitor into an imidazolidine-2,4,5-trione can result in compounds with higher water solubility and lower melting points, making them easier to formulate, potentially as pro-drugs that release the more potent urea (B33335) form in the body. researchgate.netnih.gov

Rational Design of Novel Imidazolidine-2,4,5-trione Analogues for Targeted Bioactivity

Rational drug design involves creating new molecules with a specific biological purpose based on a thorough understanding of the target's structure and function. The imidazolidine-2,4,5-trione scaffold provides a robust foundation for such design strategies. By systematically altering the substituents at the N-1 and N-3 positions of the ring, chemists can fine-tune the molecule's interaction with a specific biological target to enhance potency and selectivity. nih.gov

For example, a series of 1,3-substituted imidazolidine-2,4,5-triones were designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov The study explored how different aryl groups at the N-1 position and a fixed fluorobenzothiazol-ethyl group at the N-3 position influenced inhibitory activity. mdpi.comnih.gov This systematic approach allows for the establishment of structure-activity relationships (SAR), which are crucial for guiding further optimization. nih.gov Similarly, novel derivatives of parabanic acid have been designed and synthesized to act as anticonvulsants, with specific substitutions tailored to interact with targets in the central nervous system. nih.gov

The following table details the inhibitory activity of rationally designed imidazolidine-2,4,5-trione analogues against cholinesterases.

| Compound ID | N-1 Substituent | AChE IC₅₀ (µmol/L) | BChE IC₅₀ (µmol/L) |

| 3d | 4-isopropylphenyl | 2.55 | 1.66 |

| 3e | 4-chlorophenyl | 3.23 | 2.21 |

| 3g | 2,6-diisopropylphenyl | 11.23 | 5.34 |

| Rivastigmine (Standard) | - | 13.97 | 4.95 |

| Galanthamine (Standard) | - | 0.49 | 9.07 |

| Data sourced from a study on 1,3-substituted imidazolidine-2,4,5-triones as cholinesterase inhibitors. mdpi.comnih.gov |

Integration of High-Throughput Screening and Computational Methods in Derivative Discovery

The discovery of novel derivatives can be accelerated by integrating high-throughput screening (HTS) and computational chemistry. While specific HTS campaigns for 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione are not widely documented, the general principles are applicable. HTS allows for the rapid testing of large libraries of compounds against a biological target to identify "hits". nih.gov

More prevalent in this area is the use of computational methods, such as virtual screening and molecular docking. nih.govnih.gov Molecular docking studies have been employed to understand how parabanic acid derivatives bind to the active sites of enzymes, such as GABA-AT in the context of anticonvulsant activity. nih.gov These computational models can predict binding affinities and orientations, helping to prioritize which novel analogues should be synthesized and tested, thereby saving significant time and resources. nih.govresearchgate.net For instance, a virtual screening approach was successfully used to identify new inhibitors for different targets based on related scaffolds like thiazolidinedione, demonstrating the power of these methods in modern drug discovery. nih.gov Such in silico screening of compound libraries is a powerful tool for identifying new lead compounds with potential therapeutic applications. mdpi.com

Exploration of Unconventional Biological Targets and Therapeutic Areas for the Scaffold

Research into imidazolidine-2,4,5-trione derivatives has expanded beyond traditional targets to include unconventional enzymes and new therapeutic areas. One such target is Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme considered a promising target for the development of new anticancer drugs. mdpi.comresearchgate.net Synthesized derivatives incorporating natural product fragments like norabietic acid have demonstrated potent, submicromolar inhibition of TDP1. mdpi.com Some derivatives have even been identified as the first dual inhibitors of both TDP1 and TDP2. nih.gov

The scaffold has also been investigated for activity against cannabinoid receptors. Specifically, 1,3,5-triphenylimidazolidine-2,4-dione derivatives, structurally related to the trione, have been characterized as inverse agonists for the CB1 cannabinoid receptor, a target for treating obesity and metabolic syndrome. nih.gov Furthermore, the anticonvulsant properties of parabanic acid derivatives represent another significant therapeutic area, with studies showing potent activity in both chemically and electrically induced seizure models. nih.govresearchgate.net Beyond human medicine, certain imidazolidine-2,4,5-triones have also shown noticeable herbicidal properties, indicating potential applications in agriculture. researchgate.net

Development of Sustainable Synthetic Methodologies for Imidazolidine-2,4,5-trione Derivatives

The conventional synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones typically involves the cyclization of a corresponding N,N'-disubstituted urea with oxalyl chloride. mdpi.commdpi.comnih.gov While effective, this method uses a hazardous reagent and often requires chlorinated solvents like dichloromethane. mdpi.comnih.gov

Future research is directed towards developing more sustainable or "green" synthetic methodologies. While specific green protocols for 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione are not yet established, progress in related fields offers promising directions. For example, the use of reusable solid catalysts, such as zeolites, has been shown to be effective for the solvent-free synthesis of other nitrogen-containing heterocycles like imidazoles. rsc.org Other established methods for creating the parabanic acid core include the condensation of urea with diethyl oxalate (B1200264) using a strong base. nih.gov Exploring mechanochemical methods (reactions induced by mechanical force) or biocatalysis could significantly reduce solvent waste and the use of toxic reagents, aligning with the principles of green chemistry. mdpi.com The development of one-pot cascade reactions, which combine multiple synthetic steps into a single operation, also represents a more efficient and sustainable approach. acs.org

Q & A

Basic: What are the established synthetic routes for 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione, and what factors influence reaction yields?

Methodological Answer:

The synthesis of imidazolidine-triones typically involves cyclization reactions or condensation of urea derivatives with ketones or aldehydes. For example, substituted imidazoles can be synthesized via one-pot multicomponent reactions under acidic or basic conditions, as seen in analogous imidazole derivatives . Key factors affecting yields include:

- Catalytic systems : Acidic catalysts (e.g., HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) influence cyclization efficiency.

- Temperature : Reactions often require reflux conditions (e.g., 80–120°C) to drive cyclization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring may stabilize intermediates, improving yields.

Statistical design of experiments (DoE) can systematically optimize these parameters .

Basic: How can spectroscopic and chromatographic techniques characterize this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1700–1750 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC/GC : Assess purity (>95% by area normalization) using reverse-phase columns or capillary GC with FID detection.

Advanced: How can reaction path search algorithms and quantum chemical calculations optimize the synthesis of imidazolidine-trione derivatives?

Methodological Answer:

Computational tools like density functional theory (DFT) and reaction path search methods (e.g., GRRM, AFIR) can predict transition states and intermediate stability:

- Reaction Mechanism Elucidation : Identify energetically favorable pathways for cyclization or substituent incorporation .

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and select optimal media.

- Catalyst Screening : Calculate binding energies of Lewis acids with reactants to prioritize experimental trials.

For example, ICReDD’s integrated approach combines quantum calculations with experimental validation to reduce trial-and-error cycles .

Advanced: How to resolve contradictions in biological activity data across studies involving structurally similar imidazolidine-triones?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural nuances. Strategies include:

- Meta-Analysis : Systematically compare IC₅₀ values, cell lines, and assay protocols across studies.

- Structure-Activity Relationship (SAR) Modeling : Use molecular docking or QSAR to correlate substituent effects (e.g., methoxy position) with activity .

- Control Experiments : Replicate key studies under standardized conditions (e.g., pH, temperature) to isolate variables.

Theoretical frameworks for experimental replication, as outlined in methodological research, ensure rigorous validation .

Basic: What role does the 3-methoxyphenyl substituent play in the compound’s electronic configuration and reactivity?

Methodological Answer:

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating via resonance, increasing electron density on the phenyl ring. This stabilizes electrophilic intermediates during reactions .

- Steric Effects : The 3-substitution minimizes steric hindrance compared to ortho-substituted analogs, favoring planar conformations critical for π-π stacking in biological targets.

- Solubility : The polar methoxy group enhances aqueous solubility, impacting bioavailability in pharmacological assays.

Advanced: What are the best practices for designing multifactorial experiments to evaluate catalytic systems in imidazolidine-trione synthesis?

Methodological Answer:

Use a factorial design to assess interactions between variables:

| Factor | Levels | Response Variable |

|---|---|---|

| Catalyst type | Lewis acid (e.g., ZnCl₂), Brønsted acid (e.g., H₂SO₄) | Yield (%) |

| Temperature | 80°C, 100°C, 120°C | Purity (HPLC %) |

| Solvent | DMF, ethanol, toluene | Reaction time (h) |

- Analysis : ANOVA identifies significant factors (p < 0.05) and interaction effects.

- Optimization : Response surface methodology (RSM) pinpoints ideal conditions .

Advanced: How can mechanistic studies differentiate between competing pathways in imidazolidine-trione derivatization?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in carbonyl groups.

- Kinetic Studies : Measure rate constants under varying conditions (e.g., pH, catalyst loading) to infer rate-determining steps.

- Computational Modeling : Compare activation energies of proposed pathways using DFT .

- Trapping Intermediates : Quench reactions at short time intervals and characterize intermediates via LC-MS or in-situ IR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.